molecular formula C11H12N2O2 B12539588 3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile CAS No. 863548-97-4

3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile

Cat. No.: B12539588
CAS No.: 863548-97-4
M. Wt: 204.22 g/mol
InChI Key: TUIXTCFPCKQXOS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile is an organic compound with a complex structure that includes an ethoxy group, a methyleneaminooxy group, and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile typically involves the reaction of 3-ethoxy-4-hydroxybenzonitrile with methyleneaminooxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to around 100°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyleneaminooxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or nitrogen groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methyleneaminooxy group.

    3-Ethoxy-4-hydroxybenzonitrile: Lacks the methyleneaminooxy group, making it less reactive in certain chemical reactions.

Uniqueness

3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile is unique due to the presence of both ethoxy and methyleneaminooxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

863548-97-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-4-[(methylideneamino)oxymethyl]benzonitrile

InChI

InChI=1S/C11H12N2O2/c1-3-14-11-6-9(7-12)4-5-10(11)8-15-13-2/h4-6H,2-3,8H2,1H3

InChI Key

TUIXTCFPCKQXOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)CON=C

Origin of Product

United States

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